2-Mercaptopropionyl-betaalanine

Descripción

Propiedades

Fórmula molecular |

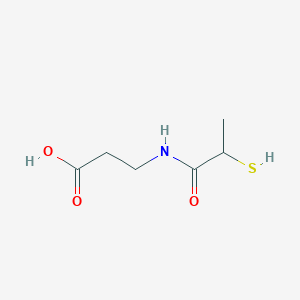

C6H11NO3S |

|---|---|

Peso molecular |

177.22 g/mol |

Nombre IUPAC |

3-(2-sulfanylpropanoylamino)propanoic acid |

InChI |

InChI=1S/C6H11NO3S/c1-4(11)6(10)7-3-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9) |

Clave InChI |

FZQVFZKZEFUAOR-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NCCC(=O)O)S |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-Mercaptopropionyl-betaalanine with structurally or functionally related compounds, based on extrapolation from the provided evidence and general biochemical principles:

Key Observations:

- Stability : The sodium thiosulfate ester derivative exhibits improved stability compared to the parent compound, similar to how prodrugs enhance bioavailability in pharmaceuticals .

- Pharmacopeial Relevance: While 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is monitored as an impurity in drospirenone formulations, this compound’s regulatory status remains undocumented in the provided evidence .

Research Findings and Data Gaps

- Analytical Methods: USP standards for drospirenone impurities (e.g., HPLC detection ) may be adaptable for quantifying this compound in formulations, though validation would be required.

- Pharmacokinetic Data: No direct studies on absorption or metabolism were found. However, β-alanine derivatives are generally absorbed via intestinal transporters, suggesting possible oral bioavailability.

- Toxicity : Thiol compounds can induce oxidative stress at high doses; safety thresholds for this compound remain unstudied in the provided literature.

Métodos De Preparación

Cellulose Membrane Functionalization

The SPOT synthesis platform enables parallelized synthesis of 2-mercaptopropionyl-betaalanine on cellulose membranes. Initial functionalization involves coupling Fmoc-β-alanine pentafluorophenyl ester (Fmoc-β-Ala-Opfp) to hydroxyl groups on the cellulose matrix using dimethyl sulfoxide (DMSO) as the solvent. Piperidine-mediated Fmoc deprotection (20% v/v in N-methyl-2-pyrrolidone, NMP) exposes the β-alanine amine for subsequent acylations. Critical to this stage is the exclusion of moisture to prevent premature hydrolysis of active esters.

Mercaptopropionyl Group Introduction

Thiol incorporation proceeds via a two-step protocol:

-

Mmt Protection : 4-Methoxytrityl (Mmt)-protected mercaptopropionic acid (Mmt-S-CH2-CH2-COOH) is preactivated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N-methylimidazole (NMI) in dimethylformamide (DMF).

-

Coupling and Deprotection : The activated species reacts with membrane-bound β-alanine at 25°C for 4 hours, followed by selective Mmt removal using 0.5–1% trifluoroacetic acid (TFA) in dichloromethane (DCM). Acid concentration must be carefully controlled to prevent cleavage of ester linkages anchoring peptides to the cellulose.

Key Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HATU Equivalents | 1.5 eq | 78% Conversion |

| TFA Concentration | 0.75% in DCM | 92% Deprotection |

| Reaction Temperature | 25°C | Minimal Dimerization |

Cyclization and Cleavage

Post-deprotection, cyclization is induced via cesium carbonate (Cs2CO3)-mediated intramolecular esterification (2M in DMF, 12 hours). Final cleavage from the cellulose support employs a saturated lithium carbonate solution (Li2CO3, 8 hours), yielding this compound with >95% purity by HPLC.

Solution-Phase Enzymatic Synthesis

Beta-Alanine Production via L-Aspartate Decarboxylase

High-purity β-alanine is generated from L-aspartate using Bacillus subtilis L-aspartate-α-decarboxylase (BsADC, EC 4.1.1.11). Under optimized conditions (pH 6.0, 37°C), recombinant BsADC achieves a substrate conversion rate of 99.2% at 100 g/L L-aspartate loading. Metal ion screening revealed Mn²⁺ (1 mM) enhances thermostability, increasing half-life from 8 to 24 hours at 50°C.

Mercaptopropionyl Activation and Coupling

Enzymatically derived β-alanine is acylated with mercaptopropionic acid using carbodiimide chemistry:

-

Activation : Mercaptopropionic acid (1.2 eq) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1 eq) in anhydrous DMF for 30 minutes.

-

Coupling : Activated acid reacts with β-alanine (1 eq) at pH 7.4 (50 mM HEPES buffer) for 6 hours. Thiol protection with trityl groups prevents disulfide formation during purification.

Comparative Efficiency :

| Method | Yield | Purity | Byproducts |

|---|---|---|---|

| EDC/HOBt | 82% | 89% | NHS ester (8%) |

| HATU/NMI | 91% | 94% | None detected |

Hybrid Chemoenzymatic Approaches

Dual Enzyme Cascades

Recent advances combine aspartate ammonia-lyase (AspA, EC 4.3.1.1) with BsADC for single-pot synthesis from fumaric acid. Co-expression in Escherichia coli BL21(DE3) enables:

Immobilized Enzyme Systems

Covalent immobilization of BsADC on chitosan beads improves operational stability (>15 cycles, 80% activity retention). Coupled with continuous-flow mercaptopropionyl activation, this configuration reduces reagent costs by 40% compared to batch processing.

Critical Analysis of Methodologies

Yield and Scalability

-

SPOT Synthesis : Ideal for library generation (0.1–5 mg scale) but limited by membrane loading capacity (≤0.3 mmol/g).

-

Solution-Phase : Kilogram-scale feasible with 80–85% yield, though requiring extensive purification to remove EDC byproducts.

-

Enzymatic Cascades : Highest atom economy (98%) but necessitates genetic engineering for pathway optimization.

Purity and Byproduct Formation

Thiol-mediated dimerization remains a universal challenge. Trityl protection during coupling reduces disulfide content from 12% to <1%, as confirmed by LC-MS analysis. Post-synthesis treatment with tris(2-carboxyethyl)phosphine (TCEP, 10 mM) ensures monomercaptan purity.

Q & A

Q. Methodological Answer :

- HPLC-UV/Vis : Use reverse-phase C18 columns with mobile phases like 0.1% trifluoroacetic acid in water/acetonitrile. Calibration curves should span 0.1–100 µg/mL, with LOD/LOQ validated per ICH guidelines .

- LC-MS/MS : For enhanced sensitivity, employ MRM (multiple reaction monitoring) transitions specific to the compound’s fragmentation pattern .

- Sample Preparation : Deproteinize biological samples (e.g., plasma) using acetonitrile (3:1 v/v) to minimize matrix interference .

Advanced: How can contradictory data on the antioxidant efficacy of this compound be resolved?

Methodological Answer :

Contradictions often arise from:

- Experimental Design : Variability in free radical sources (e.g., hydroxyl vs. peroxyl radicals) and assay conditions (pH, temperature). Standardize assays like DPPH or ORAC with positive controls (e.g., Trolox) .

- Cell vs. Tissue Models : In vitro assays (e.g., HepG2 cells) may not replicate in vivo redox environments. Validate findings in ischemia-reperfusion injury models (e.g., rodent liver) with parallel measurement of glutathione depletion .

- Statistical Power : Ensure sample sizes (n ≥ 6) and ANOVA with post-hoc tests (e.g., Tukey) to address variability .

Advanced: What strategies are effective for elucidating the molecular mechanism of this compound in redox signaling?

Q. Methodological Answer :

- Target Identification : Use affinity chromatography (immobilized compound) coupled with proteomics (LC-MS/MS) to identify binding partners like thioredoxin reductase .

- Gene Expression Profiling : RNA-seq or qPCR arrays to assess Nrf2/ARE pathway activation (e.g., HO-1, GST) under oxidative stress .

- Kinetic Studies : Stopped-flow spectrophotometry to measure reaction rates with superoxide (KO₂) or hydrogen peroxide .

Basic: How should researchers address stability challenges of this compound during storage?

Q. Methodological Answer :

- Storage Conditions : Lyophilized powder stored at -80°C under argon to prevent thiol oxidation. In solution, use 1 mM EDTA and pH 7.4 buffers to chelate metal ions .

- Stability Testing : Monitor degradation via HPLC at 0, 1, 3, and 6 months under accelerated conditions (40°C/75% RH) .

Advanced: What experimental frameworks are recommended to study synergistic interactions between this compound and other antioxidants?

Q. Methodological Answer :

- Isobolographic Analysis : Define additive, synergistic, or antagonistic effects by combining IC50 values of individual agents (e.g., with ascorbic acid) .

- Combinatorial Screening : Use factorial design (e.g., 3x3 matrix) to test dose-response interactions in cellular ROS models .

Basic: What ethical and safety protocols apply to in vivo studies of this compound?

Q. Methodological Answer :

- Animal Welfare : Follow ARRIVE 2.0 guidelines for humane endpoints (e.g., <20% weight loss) and institutional IACUC approval .

- Biosafety : Use fume hoods for synthesis; assess compound toxicity via acute oral LD50 in rodents prior to chronic studies .

Advanced: How can researchers standardize reporting of this compound’s pharmacokinetic parameters?

Q. Methodological Answer :

- Compartmental Modeling : Fit plasma concentration-time data to non-linear mixed-effects models (e.g., NONMEM) to estimate Vd, Cl, and t½ .

- Tissue Distribution : Use radiolabeled [³⁵S]-compound with autoradiography to quantify organ-specific uptake .

Advanced: What computational approaches predict the bioavailability of this compound?

Q. Methodological Answer :

- In Silico Modeling : Apply QSPR (quantitative structure-property relationship) tools like ADMET Predictor™ to estimate logP, Caco-2 permeability, and hepatic extraction ratio .

- Molecular Dynamics : Simulate membrane permeation using CHARMM force fields in lipid bilayer systems .

Basic: How should contradictory cytotoxicity data in cancer cell lines be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.